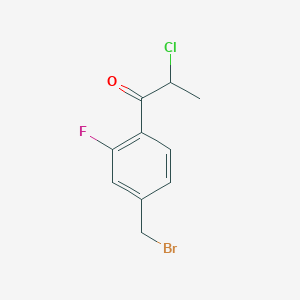
2-Amino-3-hydroxy-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-5-iodobenzoic acid typically involves the iodination of 2-Amino-3-hydroxybenzoic acid. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide in the presence of a copper catalyst . The reaction conditions usually involve maintaining a low temperature to control the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: IBX in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Iodo-3-oxo-5-hydroxybenzoic acid.
Reduction: Formation of 2-Amino-3-hydroxybenzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the amino or hydroxy groups.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-5-iodobenzoic acid involves its interaction with various molecular targets and pathways. The compound’s iodine substituent can participate in halogen bonding, influencing the binding affinity and specificity of the molecule towards its targets. The amino and hydroxy groups can form hydrogen bonds, further stabilizing the interactions with biological macromolecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure but lacks the hydroxy group at the 3-position.
2-Iodoxybenzoic acid: An oxidized form with a hypervalent iodine center, used as an oxidizing agent.
5-Iodosalicylic acid: Contains a hydroxy group at the 2-position instead of the 3-position.
Uniqueness
2-Amino-3-hydroxy-5-iodobenzoic acid is unique due to the presence of both amino and hydroxy groups on the benzene ring, along with the iodine substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6INO3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
NGWSBZUPJSJILW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)N)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)








![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
